molecular formula C18H28N2O8 B001189 Rivastigmine tartrate CAS No. 129101-54-8

Rivastigmine tartrate

Numéro de catalogue B001189
Numéro CAS: 129101-54-8
Poids moléculaire: 400.4 g/mol
Clé InChI: GWHQHAUAXRMMOT-MERQFXBCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rivastigmine tartrate is a novel intermediate-acting, reversible, and non-competitive carbamate acetylcholinesterase (AChE) inhibitor. It has been introduced for the treatment of Alzheimer’s disease (AD) and shows similarities to other cholinesterase inhibitors (ChEIs) while also presenting some important differences. Rivastigmine is beneficial in treating all three domains of AD: cognition, daily activities, and behavior. Its long-term efficacy supports continued benefits beyond 6 months, and it is generally well-tolerated with a good safety profile. Clinically significant drug-drug interactions are unlikely with rivastigmine, making it a favorable option for AD therapy (Desai & Grossberg, 2001).

Synthesis Analysis

Currently, detailed information on the synthesis of rivastigmine tartrate in the provided sources is limited. The focus of available literature is on its clinical applications, particularly in Alzheimer's disease and related disorders, rather than its chemical synthesis.

Molecular Structure Analysis

Rivastigmine tartrate's effectiveness in treating Alzheimer's disease and Parkinson’s disease dementia highlights its significant interaction with the cholinergic system. The molecular structure facilitates the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial for enhancing cholinergic transmission in the brain affected by these neurodegenerative diseases. However, specific details on the molecular structure analysis are not provided in the current selection of research (Farlow, 2002).

Chemical Reactions and Properties

Research focused on the chemical properties and reactions of rivastigmine tartrate is sparse in the provided documents. The primary discussion revolves around its pharmacological profile and its application in clinical settings, rather than detailed chemical reactions or properties.

Physical Properties Analysis

Information specific to the physical properties of rivastigmine tartrate, such as solubility, melting point, or molecular weight, is not highlighted in the reviewed literature. The papers concentrate on the clinical efficacy, safety, and tolerability of rivastigmine in treating Alzheimer's disease and related conditions.

Chemical Properties Analysis

The chemical properties of rivastigmine tartrate that contribute to its action as an acetylcholinesterase inhibitor are crucial for its therapeutic use in Alzheimer's disease. By inhibiting AChE and BuChE, rivastigmine increases the concentration of acetylcholine in the brain, thereby improving cognitive function and slowing the progression of Alzheimer's disease. However, the reviewed sources do not provide an in-depth analysis of these chemical properties or the mechanisms at the molecular level (Racchi et al., 2004).

Applications De Recherche Scientifique

Treatment of Alzheimer’s Disease

  • Scientific Field : Neurology and Pharmacology .
  • Summary of Application : Rivastigmine Tartrate is a parasympathomimetic or cholinergic agent used for the treatment of mild to moderate dementia of the Alzheimer’s type . It is a cholinesterase inhibitor that inhibits both butyrylcholinesterase and acetylcholinesterase .
  • Methods of Application : The drug is administered orally .
  • Results or Outcomes : The effectiveness of Rivastigmine Tartrate as a treatment for Alzheimer’s disease has been demonstrated in randomized, double-blind studies .

Drug Delivery to the Brain

  • Scientific Field : Pharmacokinetics and Nanotechnology .
  • Summary of Application : Rivastigmine Tartrate has been added to solid lipid nanoparticles (SLNs) to enhance its absorption in the brain through systemic circulation .
  • Methods of Application : The modified micro emulsion cooling technology was applied to create SLNs . Pharmacokinetic and pharmacodynamic experiments were conducted on them . Fluorescent/microscopy CLSM, biodistribution, and gamma scintigraphy approaches were investigated to detect the existence of SLNs in the brain .
  • Results or Outcomes : The AUC oral values for SLNs were 8.135 times higher than for Rivastigmine Tartrate, indicating that the former had a longer circulation . The ratio in the brain suggests that SLNs preferentially distribute 30 times more widely there, validating their direct delivery .

Interaction with Human Transferrin

  • Scientific Field : Biochemistry .
  • Summary of Application : The interaction between human transferrin (hTf) and Rivastigmine Tartrate has been studied using spectroscopy, isothermal titration calorimetry (ITC), and molecular docking studies .
  • Methods of Application : Experimental results of fluorescence quenching of hTf induced by Rivastigmine Tartrate implied the formation of a static complex between hTf and Rivastigmine Tartrate . Thermodynamic parameters of hTf–Rivastigmine Tartrate interaction were elucidated further by employing these obtained binding constant values .
  • Results or Outcomes : It was quite evident from obtained thermodynamic attributes that Rivastigmine Tartrate spontaneously binds to hTf with a postulated existence of hydrogen bonding or Van der Waals forces .

Treatment of Parkinson’s Disease Dementia

  • Scientific Field : Neurology and Pharmacology .
  • Summary of Application : Rivastigmine Tartrate is used for the treatment of mild to moderate dementia related to Parkinson’s disease .
  • Methods of Application : The drug can be administered orally or via a transdermal patch .
  • Results or Outcomes : Rivastigmine Tartrate may improve memory, awareness, and the ability to perform daily functions .

Inhibition of Butyrylcholinesterase and Acetylcholinesterase

  • Scientific Field : Biochemistry .
  • Summary of Application : Rivastigmine, a cholinesterase inhibitor, inhibits both butyrylcholinesterase and acetylcholinesterase . It is thought to work by inhibiting these cholinesterase enzymes, which would otherwise break down the brain neurotransmitter acetylcholine .
  • Methods of Application : The drug is administered orally .
  • Results or Outcomes : The inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain .

Bioavailability Study of Transdermal Patch Formulation

  • Scientific Field : Pharmacokinetics .
  • Summary of Application : Rivastigmine is a reversible cholinesterase inhibitor indicated for the treatment of all stages of Alzheimer’s disease (AD). Transdermal patch formulation allows smooth and continuous drug delivery .
  • Methods of Application : The study was designed to evaluate the bioavailability and to assess the bioequivalence of two rivastigmine transdermal patches at steady state .
  • Results or Outcomes : The two patches were found to be bioequivalent . Evaluation of patch adhesion showed better skin adherence for RIV-TDS as well as dermal response scores (skin tolerability after removal) .

Combination with Memantine for Mild to Moderate Alzheimer’s Disease

  • Scientific Field : Neurology and Pharmacology .
  • Summary of Application : The combination of rivastigmine and memantine has an advantage over single dosing in improving mental status in mild to moderate Alzheimer’s disease .
  • Methods of Application : The study was targeted to characterize the interaction between human transferrin (hTf) and RT by employing spectroscopy, isothermal titration calorimetry (ITC), and molecular docking studies .
  • Results or Outcomes : The combination has a better safety and tolerability profile .

Safety And Hazards

Rivastigmine tartrate may cause serious side effects including severe or ongoing vomiting or diarrhea, loss of appetite, weight loss, bloody or tarry stools, cough with bloody mucus or vomit that looks like coffee grounds, a light-headed feeling, like you might pass out, tremors (uncontrolled shaking), restless muscle movements in your eyes, tongue, jaw, or neck, seizure (convulsions), painful or difficult urination, severe skin redness, itching, or irritation, or dehydration symptoms . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Rivastigmine tartrate should be taken only as directed by a doctor. It is best to take this medicine with food. Rivastigmine seems to work best when it is taken at regularly spaced times, usually two times a day, in the morning and evening . It is not a cure for Alzheimer’s or Parkinson’s disease but can improve the thinking ability in some patients .

Propriétés

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHQHAUAXRMMOT-MBANBULQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivastigmine Hydrogen Tartrate

CAS RN

129101-54-8
Record name Rivastigmine tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129101-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivastigmine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129101548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIVASTIGMINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IY2357JPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rivastigmine tartrate
Reactant of Route 2
Rivastigmine tartrate
Reactant of Route 3
Reactant of Route 3
Rivastigmine tartrate
Reactant of Route 4
Reactant of Route 4
Rivastigmine tartrate
Reactant of Route 5
Reactant of Route 5
Rivastigmine tartrate
Reactant of Route 6
Rivastigmine tartrate

Citations

For This Compound
1,810
Citations
X Zhang, R Yu, H Wang… - Experimental and …, 2020 - spandidos-publications.com
The present study aimed to examine the effects of rivastigmine hydrogen tartrate and donepezil hydrochloride on the cognitive function and mental behavior of patients with Alzheimer's …
Number of citations: 11 www.spandidos-publications.com
A Shamsi, T Mohammad, S Anwar, MF Alajmi… - International journal of …, 2020 - Elsevier
The present study was aimed at investigating the binding between an important drug of Alzheimer's therapy, Rivastigmine tartrate (RT), with Bovine serum albumin (BSA). BSA is a …
Number of citations: 56 www.sciencedirect.com
SJ Torabi, A Mohebali, M Abdouss, M Shakiba… - Materials Science and …, 2021 - Elsevier
To develop novel imprinted poly (methacrylic acid) nanoparticles for the controlled release of Rivastigmine Tartrate (RVS), the amalgamation of molecular imprinting techniques and …
Number of citations: 6 www.sciencedirect.com
MG Chez, M Aimonovitch, T Buchanan… - Journal of child …, 2004 - europepmc.org
… Rivastigmine tartrate is a dual-action cholinesterase inhibitor shown to improve language, cognition, and global functioning in patients with Alzheimer's disease, likely via increased …
Number of citations: 123 europepmc.org
A Shamsi, S Anwar, T Mohammad, MF Alajmi… - Biomolecules, 2020 - mdpi.com
Microtubule affinity-regulating kinase (MARK4) plays a key role in Alzheimer’s disease (AD) development as its overexpression is directly linked to increased tau phosphorylation. …
Number of citations: 75 www.mdpi.com
L Shaghlil, A Alshishani, AA Sa'aleek… - Journal of Drug Delivery …, 2022 - Elsevier
… The aim of this work is to formulate a nasal insert loaded with rivastigmine tartrate (RvT) as novel sustained release dosage form using Nose-to-Brain pathway as a promising non-…
Number of citations: 6 www.sciencedirect.com
RA Nieto, WJ Deardorff… - Expert Opinion on …, 2016 - Taylor & Francis
Introduction: As the most common major neurocognitive disorder, Alzheimer’s disease (AD) will play an increasingly important role both socially and financially as the population ages. …
Number of citations: 7 www.tandfonline.com
NB Mutlu, Z Degim - Fabad Journal of Pharmaceutical …, 2005 - search.proquest.com
Rivastigmine tartrate is a carbamate derivative drug used for treatment of mild to moderate Alzheimer's disease. It is used for increasing cognitive performance aiming to continue the …
Number of citations: 4 search.proquest.com
BR Williams, A Nazarians, MA Gill - Clinical therapeutics, 2003 - Elsevier
… Background: Rivastigmine tartrate is a reversible cholinesterase inhibitor indicated for the symptomatic treatment of mild to moderate dementia. It was approved by the US Food and …
Number of citations: 159 www.sciencedirect.com
JA Kaduk, K Zhong, AM Gindhart, TN Blanton - Powder Diffraction, 2016 - cambridge.org
… The compound is thus not rivastigmine tartrate, but rivastigmine hydrogen tartrate, as expected from the patent literature. Rietveld refinement was carried out using GSAS (Toby, 2001; …
Number of citations: 3 www.cambridge.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.